Dantrolene Impurity 2 originates from the synthesis of dantrolene sodium, where it may form during the reaction involving p-nitroaniline. The classification of this compound falls under pharmaceutical impurities, which are categorized based on their origin—either as synthesis impurities or degradation products. Regulatory bodies like the International Conference on Harmonization (ICH) have established guidelines for assessing and controlling such impurities due to their potential impact on drug safety .
The synthesis of Dantrolene Impurity 2 typically involves a reaction between p-nitroaniline and appropriate aldehydes under acidic conditions. This process can be optimized by adjusting solvents and reaction temperatures to enhance yield and purity. For instance, reactions conducted in dimethylformamide/water or acetone/water mixtures have shown moderate to good yields (20-70%) when subjected to simple workup procedures like crystallization or column chromatography .
The synthetic pathway generally follows these steps:
Dantrolene Impurity 2 has a molecular formula of CHNO with a specific structure characterized by a furan ring attached to a nitrophenyl group. The structural elucidation has been confirmed through various analytical techniques including infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy .
Key structural features include:
Dantrolene Impurity 2 can undergo several chemical reactions typical for compounds containing furan and nitrophenyl moieties. These reactions include:
The stability of Dantrolene Impurity 2 under different environmental conditions (e.g., light, temperature) is critical for understanding its behavior in pharmaceutical formulations .
Dantrolene Impurity 2 exhibits distinct physical properties that are important for its characterization:
Chemical properties include:
Dantrolene Impurity 2 is primarily studied in the context of pharmaceutical development to ensure product quality and safety. Its presence is monitored during quality control processes to comply with regulatory standards set by organizations such as the Food and Drug Administration (FDA). Research into this impurity also aids in understanding degradation pathways that could affect drug efficacy over time .
Molecular Identity:Dantrolene Impurity 2 is systematically named 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid. Its empirical formula is C₁₄H₁₂N₄O₆, with a molecular weight of 332.27 g/mol. The compound features a (Z)-configuration semicarbazone group linked to a 5-(4-nitrophenyl)furan scaffold and a carboxymethyl side chain [1] [8].
Structural Features and Reactivity:
Spectral Identification:Characterization employs advanced spectroscopic and chromatographic techniques:
Synthesis Pathway:This impurity forms during dantrolene synthesis via incomplete cyclization or side reactions involving the precursor 5-(4-nitrophenyl)-2-furaldehyde with carboxymethyl semicarbazide. Acidic/basic conditions may hydrolyze dantrolene’s hydantoin ring, yielding this open-chain analogue [10].
Table 1: Key Chemical Identifiers of Dantrolene Impurity 2
Property | Value |
---|---|
CAS Registry Number | 57268-33-4 |
IUPAC Name | 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid |
Molecular Formula | C₁₄H₁₂N₄O₆ |
Molecular Weight | 332.27 g/mol |
pKa | 7.72 ± 0.10 |
Density | 1.49 ± 0.1 g/cm³ |
InChI Key | RGDXLIJGJXVFDO-APSNUPSMSA-N |
SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=NN(CC(=O)O)C(=O)N)N+[O-] |
Genesis in Dantrolene Synthesis:Dantrolene Impurity 2 emerges during the final stages of dantrolene synthesis, where temperature, pH, or catalyst inefficiencies promote:
Impact on Product Quality:
Mitigation Strategies:
Table 2: Critical Process Parameters Influencing Impurity 2 Formation
Parameter | Optimal Range | Deviation Impact |
---|---|---|
Reaction pH | 7.2–7.6 | >8.0: ↑ Hydrolysis → ↑ Impurity 2 yield |
Temperature | 55–60°C | >70°C: ↑ Side reactions |
Solvent Composition | Anhydrous DMF | Aqueous media: ↑ Hydrolysis |
Catalyst Concentration | 0.5–1.0 eq | Excess: ↑ Incomplete conversion |
ICH Guideline Compliance:Dantrolene Impurity 2 is classified as a genotoxic impurity suspect due to its aromatic nitro group and hydrazone structure. Per ICH Q3A(R2):
Pharmacopoeial Standards:The impurity is monitored in the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) dantrolene monographs. Specifications typically enforce:
Analytical Control Strategies:
Stability-Indicating Methods:Forced degradation studies (acid/alkaline hydrolysis, oxidation) confirm method specificity:
Table 3: Regulatory Thresholds and Analytical Approaches for Impurity Control
Regulatory Aspect | Requirement | Analytical Technique |
---|---|---|
ICH Q3A Identification Threshold | 0.10% | HPLC-PDA/MS |
ICH Q3A Qualification Threshold | 0.15% | Toxicological screening |
Pharmacopoeial Reporting Limit | 0.03% | HPTLC/HPLC-UV |
Stability Testing | Forced degradation (pH 1–10, 40–75°C) | UPLC (Waters BEH C18; 1.7 μm) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7